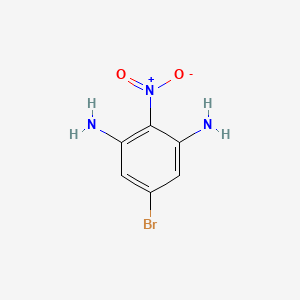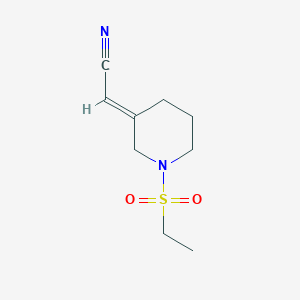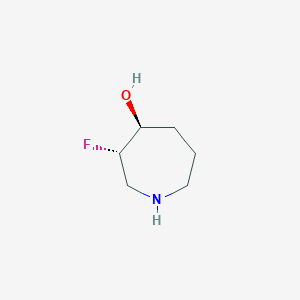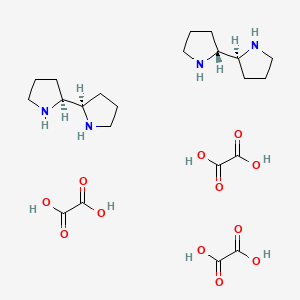
rel-(R,S)-2,2'-Bipyrrolidinesesquioxalatesalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt: is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two pyrrolidine rings and a sesquioxalate salt, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt typically involves the reaction of bipyrrolidine with oxalic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves similar synthetic routes but with larger reaction vessels and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxalate derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Aplicaciones Científicas De Investigación
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyrrolidine: A simpler analog without the sesquioxalate salt.
2,2’-Bipyridine: Lacks the pyrrolidine rings but has similar coordination properties.
1,1’-Binaphthyl-2,2’-diamine: Another chiral compound used in asymmetric synthesis.
Uniqueness
rel-(R,S)-2,2’-Bipyrrolidinesesquioxalatesalt stands out due to its unique combination of pyrrolidine rings and sesquioxalate salt, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C22H38N4O12 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/2C8H16N2.3C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3*3-1(4)2(5)6/h2*7-10H,1-6H2;3*(H,3,4)(H,5,6)/t2*7-,8+;;; |
Clave InChI |
RZTVHZSXLVENPR-BCCSSKQWSA-N |
SMILES isomérico |
C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
SMILES canónico |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



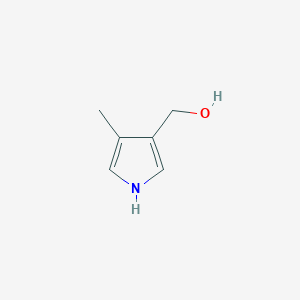
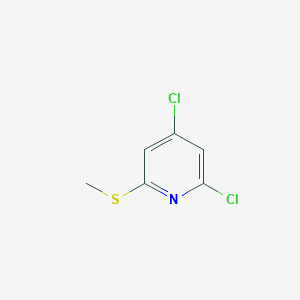
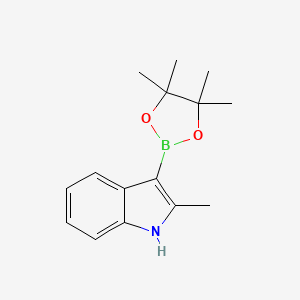
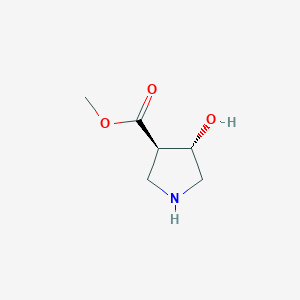
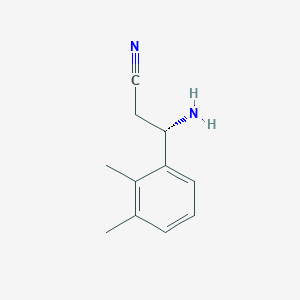
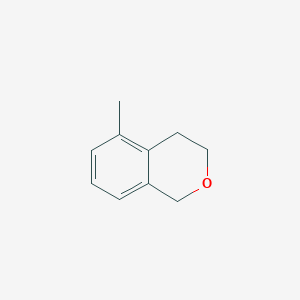
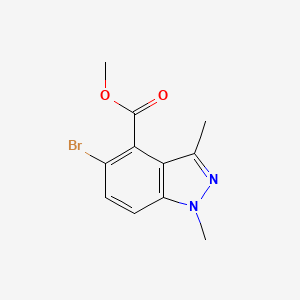
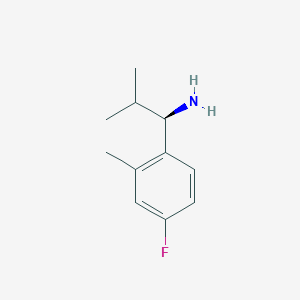
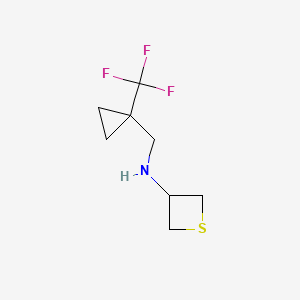
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
